molecular formula C23H20N4O10S2 B4962429 N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide

N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B4962429
M. Wt: 576.6 g/mol
InChI Key: GBWRJYYIWUHHTA-UHFFFAOYSA-N
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Description

N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes nitro and sulfonamide functional groups

Properties

IUPAC Name

N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O10S2/c1-14(28)23(15(2)29)21-11-16(24-38(34,35)19-7-3-5-17(12-19)26(30)31)9-10-22(21)25-39(36,37)20-8-4-6-18(13-20)27(32)33/h3-13,23-25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWRJYYIWUHHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the 2,4-dioxopentan-3-yl group: This can be achieved by reacting 2,4-pentanedione with an appropriate amine under controlled conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonamide group.

    Coupling reactions: The final step involves coupling the intermediate products to form the target compound. This can be done using various coupling agents and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

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